molecular formula C16H10N2 B177162 4,4'-Dicyanostilbene CAS No. 6292-62-2

4,4'-Dicyanostilbene

Cat. No. B177162
CAS RN: 6292-62-2
M. Wt: 230.26 g/mol
InChI Key: RNIZPDIBRXCMRD-OWOJBTEDSA-N
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Description

4,4’-Dicyanostilbene is a compound that has shown to be a potent antimalarial agent against the Dd2 strain, with an EC50 of 27 nM. It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

The synthesis of 4,4’-Dicyanostilbene involves palladium-catalyzed Suzuki polycondensation . Another study reported the synthesis of novel triphenylphosphonium-conjugated dicyanostilbene-based compounds .


Molecular Structure Analysis

The molecular formula of 4,4’-Dicyanostilbene is C16H10N2 . Its average mass is 230.264 Da and its monoisotopic mass is 230.084396 Da .


Chemical Reactions Analysis

4,4’-Dicyanostilbene has been found to exhibit significant energy transfer from the fluorene segments to the dicyanostilbene units . It’s also noted that (E/Z)-4,4’-Dicyanostilbene is the inactive isomer of 4,4’-Dicyanostilbene .


Physical And Chemical Properties Analysis

The melting point of 4,4’-Dicyanostilbene is 252-255 °C, and its predicted boiling point is 436.4±30.0 °C. The predicted density is 1.22±0.1 g/cm3 .

Scientific Research Applications

  • Photoisomerization Properties : 4,4'-Dicyanostilbene has been studied for its photoisomerization properties, which are significant for understanding molecular behavior in various environments. Görner (1980) investigated the quantum yields of fluorescence and photoisomerization in several solvents, contributing to the understanding of the singlet pathway for direct trans→cis photoisomerization of cyanostilbenes (Görner, 1980).

  • Advanced Functional Materials : Martínez-Abadía, Giménez, and Ros (2018) highlighted the potential of α-cyanostilbene structures, including 4,4'-dicyanostilbene, in the development of advanced functional materials due to their remarkable optical and electrical properties (Martínez-Abadía et al., 2018).

  • Two-Photon Fluorescence Probes : Huang et al. (2011) developed a two-photon fluorescence probe using dicyanostilbene, demonstrating its application in live cells and tissues for zinc ion detection. This probe offers significant advantages such as noncytotoxic effects and pH insensitivity (Huang et al., 2011).

  • Organic Electroluminescent Devices : The use of 4,4'-Dicyanostilbene in organic light-emitting devices (OLEDs) was explored by Zhang et al. (2001), who designed red fluorescent dye molecules based on this compound, showing its potential in OLED applications (Zhang et al., 2001).

  • Optical and Electronic Properties : Studies by Huang et al. (2011) and Lewis et al. (2005) focused on the optical properties and electron affinity of dicyanostilbene derivatives, contributing to our understanding of their potential in photonic and electronic applications (Huang et al., 2011); (Lewis et al., 2005).

  • Nonlinear Optical Properties : The nonlinear optical (NLO) properties of compounds containing dioxynitrostilbene, closely related to dicyanostilbene, were investigated by Lee et al. (2004), highlighting their potential in NLO device applications (Lee et al., 2004).

Safety And Hazards

Specific hazards arising from 4,4’-Dicyanostilbene are not available from the data retrieved . For safety, it’s recommended to handle it in a sealed, dry environment at room temperature .

Future Directions

Given its potent antimalarial properties and efficacy against MRSA, 4,4’-Dicyanostilbene could be further explored for its potential in treating these conditions . Additionally, its unique physical and chemical properties may open up new avenues for research in material science .

properties

IUPAC Name

4-[(E)-2-(4-cyanophenyl)ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIZPDIBRXCMRD-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dicyanostilbene

CAS RN

6292-62-2
Record name Stilbene-4,4'-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilbene-4,4'-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
M Seydack, J Bendig - The Journal of Physical Chemistry A, 2001 - ACS Publications
Photoisomerization of trans-stilbene and its derivatives is known to proceed via an activation step from the S 1 (and in some cases also T 1 ) state. Accordingly, the activation energy of …
Number of citations: 15 pubs.acs.org
GX Garcia, SW Larsen, C Pye, M Galbreath… - Bioorganic & medicinal …, 2013 - Elsevier
This work probes the relationship between stilbene functional group and biological activity. The biological activity of synthesized stilbenes (E)-4,4′-dicyanostilbene, (E)-4,4′-…
Number of citations: 14 www.sciencedirect.com
SC Fu, PPT Sah - Journal of the American Chemical Society, 1942 - ACS Publications
Electromotive force measurements have been made on cells ofthe type H2 (l atm.),(HPr (mi), NaPr (m2), NaCl (ro3)) in x alcohol-water, AgCl (s)+ Ag (s), where x is the per cent., either …
Number of citations: 4 pubs.acs.org
GP Hager, AM VanArendonk… - Journal of the American …, 1944 - ACS Publications
A procedure by which 4, 4'-and 2, 4'-dicyano-stilbenes readily can be prepared has been described. 1 It was found that these nitriles are quite resistant to acid or alkaline hydrolysis by …
Number of citations: 10 pubs.acs.org
JN Ashley, JO Harris - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… 2-Chloro-4 : 4’-dicyanostilbene was obtained from the corresponding amine by the … a 9% yield of 2-bromo4 : 4’-dicyanostilbene, but this was increased considerably by diazotisation in …
Number of citations: 19 pubs.rsc.org
S Bance, HJ Barber, AM Woolman - Journal of the Chemical Society …, 1943 - pubs.rsc.org
… [Since this work was completed, the preparation of 4: 4‘-dicyanostilbene by repeated … the crystallisation of considerable quantities of 4 : 4'-dicyanostilbene. We have not isolated the cis-…
Number of citations: 27 pubs.rsc.org
F Bell, DH Waring - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… 4‘-tricyanostilbene was prepared from 9-cyanobenzyl cyanide and p-cyanobenzaldehyde, a : 4’-dicyanostiZbene from benzyl cyanide and P-cyanobenzaldehyde, 4 : 4’-dicyanostilbene …
Number of citations: 5 pubs.rsc.org
H Görner - Journal of Photochemistry, 1980 - Elsevier
The quantum yields of fluorescence φ f , cis→trans photoisomerization φ c→t and trans→cis photoisomerization φ t→c , and photostationary trans/cis ratios of 4-cyanostilbene, 4,4′-…
Number of citations: 34 www.sciencedirect.com
LS Fosdick, KF Urbach - Journal of the American Chemical …, 1947 - ACS Publications
A study has been made of the products of the reaction of benzoyl peroxide with excess diethyl ether, diethyl Cellosolve and dioxane at about 40. With diethyl ether and diethyl …
Number of citations: 2 pubs.acs.org
GP Hager, HA Shonle - Journal of the American Chemical Society, 1946 - ACS Publications
The preparation of compounds which have cer-tain structural features in common with the hor-mones of the adrenal cortex, has been reported from time to time. 1 The nature ofthe …
Number of citations: 9 pubs.acs.org

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